2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinyl group, an isoindolinone moiety, and a sulfurofluoridate group, which together contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dioxopiperidine with an appropriate isoindolinone derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to modulate the activity of cereblon protein, which is involved in various cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl arylsulfonamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines:
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C13H11FN2O6S |
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Molecular Weight |
342.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-7-fluorosulfonyloxy-3-oxo-1H-isoindole |
InChI |
InChI=1S/C13H11FN2O6S/c14-23(20,21)22-10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI Key |
CBKOAZYZLCOQER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Origin of Product |
United States |
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